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Introduction
5-Bromo-2-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative

widely utilized as a building block in organic and medicinal chemistry. Its structural features—a

carboxylic acid moiety, a methoxy group, and a bromine atom on an aromatic ring—make it a

versatile intermediate for synthesizing more complex molecules, including potential

pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for any

research and development endeavor. This technical guide provides an in-depth analysis of the

core spectroscopic data required for the positive identification and quality assessment of 5-
Bromo-2-methoxyphenylacetic acid (CAS No. 7017-48-3). We will delve into the

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, explaining the causality behind the observed signals and providing field-proven

protocols for data acquisition.

Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. 5-Bromo-2-methoxyphenylacetic acid possesses a molecular formula

of C₉H₉BrO₃ and a molecular weight of approximately 245.07 g/mol .[1][2] The key to

interpreting its spectra lies in recognizing the distinct chemical environments of its protons and
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carbon atoms, the vibrational modes of its functional groups, and its predictable fragmentation

under ionization.

Figure 1: Structure of 5-Bromo-2-methoxyphenylacetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule.

Disclaimer: As of the time of this writing, publicly accessible, experimentally verified NMR data

for this specific compound is limited. The following assignments are based on established

chemical shift principles and predictive models, which provide a highly accurate forecast of the

expected spectrum.

¹H NMR (Proton NMR) Analysis
The proton NMR spectrum is anticipated to show five distinct signals corresponding to the

different proton environments.
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Predicted Shift
(δ ppm)

Multiplicity Integration Assignment Rationale

~10-12 Singlet (broad) 1H H-O-C=O

The acidic proton

of the carboxylic

acid is typically a

broad singlet,

highly

deshielded, and

its position is

concentration

and solvent

dependent.

~7.40 Doublet (d) 1H Ar-H (C-6)

This proton is

ortho to the

bromine atom,

leading to

deshielding. It

shows coupling

only to the H at

C-4.

~7.35
Doublet of

Doublets (dd)
1H Ar-H (C-4)

This proton is

coupled to both

the H at C-3 and

the H at C-6,

resulting in a

doublet of

doublets.

~6.85 Doublet (d) 1H Ar-H (C-3) This proton is

ortho to the

electron-donating

methoxy group,

causing it to be

the most

shielded of the

aromatic protons.
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It is coupled to

the H at C-4.

~3.85 Singlet (s) 3H -OCH₃

Methoxy group

protons are

singlets as they

have no adjacent

protons to couple

with. Their

position is

characteristic.

~3.65 Singlet (s) 2H Ar-CH₂-

The methylene

protons are

adjacent to the

aromatic ring and

the carbonyl

group. They

appear as a

singlet as they

are chemically

equivalent.

¹³C NMR (Carbon NMR) Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for

each unique carbon atom.
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Predicted Shift (δ ppm) Assignment Rationale

~175 C=O

The carboxylic acid carbonyl

carbon is highly deshielded

and appears far downfield.

~156 C-2 (Ar)

The aromatic carbon directly

attached to the electron-

donating methoxy group is

significantly deshielded.

~134 C-4 (Ar) Aromatic CH carbon.

~131 C-6 (Ar)

Aromatic CH carbon,

deshielded by the adjacent

bromine.

~128 C-1 (Ar)
The aromatic carbon bearing

the acetic acid substituent.

~115 C-5 (Ar)

The aromatic carbon bearing

the bromine atom. Its shift is

influenced by the halogen's

electronegativity and

resonance effects.

~112 C-3 (Ar)
Aromatic CH carbon shielded

by the ortho-methoxy group.

~56 -OCH₃

The methoxy carbon appears

in a characteristic region for

sp³ carbons attached to

oxygen.

~35 Ar-CH₂-
The aliphatic methylene

carbon.

Experimental Protocol: NMR Data Acquisition
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[C₉H₉BrO₃]⁺˙
m/z = 244/246

[C₈H₈BrO]⁺
m/z = 199/201

- •COOH (45 Da)

[C₇H₅BrO]⁺˙
m/z = 184/186

- •CH₃ (15 Da)

Click to download full resolution via product page

Figure 3: Proposed primary fragmentation pathway for 5-Bromo-2-methoxyphenylacetic
acid in EI-MS.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like ethyl acetate or dichloromethane.

GC Method:

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high

temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates the analyte from any

impurities or solvent.

MS Method:

Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV.

Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-

300).
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Detector: The detector records the abundance of ions at each m/z value.

Conclusion
The structural elucidation of 5-Bromo-2-methoxyphenylacetic acid is achieved through a

synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed

map of the C-H framework, IR spectroscopy confirms the presence of key functional groups

(carboxylic acid, ether, aromatic ring), and mass spectrometry verifies the molecular weight and

reveals substructural motifs through its distinct isotopic pattern and fragmentation. Together,

these three methods provide a robust and self-validating analytical package, ensuring the

identity and purity of this important chemical intermediate for researchers and drug

development professionals.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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